4-{imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride
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Overview
Description
4-{imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines an imidazo[2,1-b][1,3]thiazole ring with a piperidine moiety, making it a versatile candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride typically involves the cyclization of 2-aminothiazoles with α-halocarbonyl compounds . One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often involve refluxing in solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to promote the reaction efficiency are often employed. The final product is typically purified using methods like recrystallization or chromatography to achieve the desired dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-{imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases like tuberculosis and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes like pantothenate synthetase in Mycobacterium tuberculosis . This inhibition disrupts the biosynthesis of essential cofactors, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have an additional benzene ring, which can enhance their biological activity.
Uniqueness
4-{imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride stands out due to its unique combination of the imidazo[2,1-b][1,3]thiazole ring and piperidine moiety. This structural feature imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
2639426-81-4 |
---|---|
Molecular Formula |
C10H15Cl2N3S |
Molecular Weight |
280.2 |
Purity |
95 |
Origin of Product |
United States |
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